(2,3,3-Trimethylcyclopentylidene)acetaldehyde
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Overview
Description
(2,3,3-Trimethylcyclopentylidene)acetaldehyde is an organic compound with the molecular formula C10H16O It is a derivative of acetaldehyde, featuring a cyclopentene ring with three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3-Trimethylcyclopentylidene)acetaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethylcyclopentene with an appropriate aldehyde precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,3,3-Trimethylcyclopentylidene)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,3,3-Trimethylcyclopentylidene)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,3-Trimethylcyclopentylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trimethyl-3-cyclopentene acetaldehyde
- 2,3,3-Trimethylcyclopentene-4-acetaldehyde
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
143611-90-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(2,3,3-trimethylcyclopentylidene)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-9(5-7-11)4-6-10(8,2)3/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
GUHDZPCFWHRDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC=O)CCC1(C)C |
Origin of Product |
United States |
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